molecular formula C7H4BCl2NO2 B1386730 2,4-Dichloro-3-cyanophenylboronic acid CAS No. 957120-87-5

2,4-Dichloro-3-cyanophenylboronic acid

Cat. No. B1386730
CAS RN: 957120-87-5
M. Wt: 215.83 g/mol
InChI Key: FFNJVSXDMXUODJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-cyanophenylboronic acid is a chemical compound with the empirical formula C7H4BCl2NO2 and a molecular weight of 215.83 . It is a solid substance .


Synthesis Analysis

The compound can be used as an organoboron component in Suzuki-Miyaura couplings. The Suzuki-Miyaura coupling is a Nobel Prize-winning cross-coupling reaction in organic chemistry that utilizes organoboron compounds and organic electrophiles in the presence of a palladium catalyst to form carbon-carbon bonds.


Molecular Structure Analysis

The SMILES string of the compound is OB(C1=CC=C(C(C#N)=C1Cl)Cl)O . The InChI key is FFNJVSXDMXUODJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The dichloro substitution can deactivate the phenyl ring towards nucleophilic attack, potentially affecting reaction rates. On the other hand, the cyano group can act as a mild electron-withdrawing group, potentially influencing the regioselectivity of the coupling reaction.


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 420.9±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 71.1±3.0 kJ/mol . The flash point is 208.3±31.5 °C . The index of refraction is 1.597 . The molar refractivity is 47.5±0.4 cm3 .

Scientific Research Applications

Drug Discovery

In the realm of drug discovery, 2,4-Dichloro-3-cyanophenylboronic acid serves as a building block for creating novel pharmaceuticals . Its unique structure allows for the development of new drugs with potential therapeutic applications. It’s particularly useful for:

Analytical Chemistry

2,4-Dichloro-3-cyanophenylboronic acid: can be utilized in analytical chemistry as a reagent or a standard for calibrating instruments . Its well-defined structure and properties make it suitable for:

Biochemistry

In biochemistry, this compound can be used to study enzyme interactions and kinetics, as boronic acids often interact with enzymes like serine proteases . Potential uses include:

Environmental Science

The environmental impact of chemicals is an important area of study2,4-Dichloro-3-cyanophenylboronic acid can be examined for its environmental stability and degradation products . This is crucial for:

Mechanism of Action

Target of Action

2,4-Dichloro-3-cyanophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms that are involved in the bond formation .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, 2,4-Dichloro-3-cyanophenylboronic acid acts as an organoboron reagent . The boron atom in the compound forms a bond with a carbon atom, which is then transferred to a palladium atom during the transmetalation step of the reaction . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway that is affected by 2,4-Dichloro-3-cyanophenylboronic acid . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects include the formation of new carbon-carbon bonds, which can lead to the creation of complex organic molecules .

Pharmacokinetics

Its bioavailability would depend on the specific experimental conditions, including the solvent used, the presence of a palladium catalyst, and the temperature and pressure of the reaction .

Result of Action

The primary result of the action of 2,4-Dichloro-3-cyanophenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants used in the reaction .

Action Environment

The action of 2,4-Dichloro-3-cyanophenylboronic acid is influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the solvent used, the temperature and pressure of the reaction, and the specific palladium catalyst employed . Additionally, precautions should be taken to avoid dust formation and inhalation of the compound, as well as contact with skin and eyes .

Safety and Hazards

The compound is classified as a combustible solid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .

properties

IUPAC Name

(2,4-dichloro-3-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BCl2NO2/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNJVSXDMXUODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)C#N)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656899
Record name (2,4-Dichloro-3-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-cyanophenylboronic acid

CAS RN

957120-87-5
Record name (2,4-Dichloro-3-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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